2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one
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Overview
Description
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one is a sulfur-containing heterocyclic compound. It is known for its unique spirocyclic structure, which consists of a sulfur atom incorporated into a spiro[3.3]heptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-bis-electrophile with a 1,1-bis-nucleophile to form the spirocyclic scaffold . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF), and may require the presence of a base or acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of sterically constrained amino acids, which are valuable in drug design and development.
Biochemistry: The compound is utilized in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one involves its interaction with various molecular targets. The sulfur atom in the spirocyclic structure can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s unique structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptane-6-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
2-Azaspiro[3.3]heptane-6-carboxylic acid: Contains a nitrogen atom in the spirocyclic ring, leading to different chemical properties and reactivity.
Uniqueness
2,2-Dioxo-2lambda(6)-thia-spiro[3.3]heptan-6-one is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific applications, particularly in the synthesis of sterically constrained molecules and in catalysis.
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHJMGDFVPZRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936319-38-8 |
Source
|
Record name | 2-thiaspiro[3.3]heptan-6-one 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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